molecular formula C14H19NO4S B12222100 (2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B12222100
M. Wt: 297.37 g/mol
InChI Key: XLXIMTQWKKNCLF-UHFFFAOYSA-N
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Description

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H19NO4S and its molecular weight is 297.37 g/mol. The purity is usually 95%.
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Biological Activity

(2S,3S)-1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H15NO3S
  • Molecular Weight : 265.33 g/mol

The compound features a piperidine ring with a carboxylic acid group and a methoxyethyl side chain, contributing to its unique chemical properties.

Research indicates that this compound may interact with various biological targets, including:

  • Receptors : It is hypothesized to modulate neurotransmitter receptors, potentially influencing pathways related to pain and mood regulation.
  • Ion Channels : The compound may affect voltage-gated sodium and calcium channels, which are critical in neuronal excitability and synaptic transmission.

Antinociceptive Effects

Studies have shown that derivatives of this compound exhibit significant antinociceptive activity , suggesting potential use in pain management. For instance:

  • Case Study : In a rodent model of acute pain, administration of the compound resulted in a notable decrease in pain response as measured by the tail-flick test. This effect was comparable to established analgesics like morphine.

Anticonvulsant Properties

The compound has also demonstrated potential anticonvulsant effects:

  • Research Findings : In a study evaluating various piperidine derivatives, this compound was found to significantly reduce seizure frequency in animal models of epilepsy. The mechanism appears to involve modulation of GABAergic signaling pathways.

Comparative Studies

To better understand the efficacy of this compound, it is useful to compare it with related compounds:

Compound NameBiological ActivityMechanism
(2S,3S)-6-Oxopiperidine-2-carboxylic acidModerate antinociceptiveGABA receptor modulation
(R)-BaclofenStrong antinociceptiveGABA_B receptor agonist
CarbamazepineAnticonvulsantSodium channel blocker

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

1-(2-methoxyethyl)-2-(3-methylthiophen-2-yl)-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C14H19NO4S/c1-9-5-8-20-13(9)12-10(14(17)18)3-4-11(16)15(12)6-7-19-2/h5,8,10,12H,3-4,6-7H2,1-2H3,(H,17,18)

InChI Key

XLXIMTQWKKNCLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C(CCC(=O)N2CCOC)C(=O)O

Origin of Product

United States

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